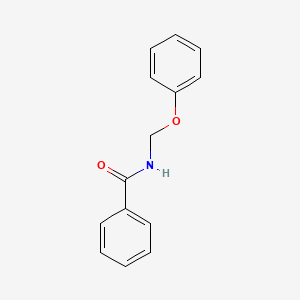

Benzamide, N-(phenoxymethyl)-

Description

The exploration of novel bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. Within this pursuit, the benzamide (B126) scaffold has emerged as a "privileged structure," one that is capable of binding to a diverse range of biological targets and exhibiting a wide array of pharmacological activities. This has led to intensive research into its various derivatives. Among these, the N-(phenoxymethyl)benzamide series of compounds has garnered interest for its potential to yield new therapeutic agents.

Benzamide and its derivatives are a class of organic compounds that have been extensively studied for their significant pharmacological properties. ontosight.ai The simple benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile template for chemical modification. Researchers have synthesized a vast library of benzamide derivatives by substituting various functional groups at different positions on both the phenyl ring and the amide nitrogen.

This broad research effort has been fruitful, revealing that benzamide derivatives possess a remarkable spectrum of biological activities. These include:

Antitumor activity : Many N-substituted benzamide derivatives have been synthesized and evaluated as potential anticancer agents, with some showing promising anti-proliferative effects against various cancer cell lines. nih.govresearchgate.net

Antimicrobial activity : Certain benzamide derivatives have demonstrated potent antibacterial and antifungal properties, making them candidates for new anti-infective drugs. nih.govnanobioletters.com

Antiviral activity : Novel N-phenylbenzamide derivatives have been identified as inhibitors of enterovirus 71, highlighting their potential in antiviral therapy. nih.gov

Anti-inflammatory properties : The ability of some benzamides to modulate inflammatory pathways has also been a subject of investigation. nanobioletters.com

Agricultural applications : Research has also extended into the agricultural field, with some benzamide derivatives showing insecticidal and fungicidal activities. nih.gov

The success of various benzamide derivatives in these therapeutic areas has established this chemical family as a significant focus in the development of new drugs and other biologically active agents.

The scientific rationale for focusing on the N-(phenoxymethyl)benzamide scaffold is rooted in the principles of medicinal chemistry, particularly the strategy of structural modification to explore new chemical space and enhance biological activity. The introduction of a phenoxymethyl (B101242) group onto the nitrogen atom of the benzamide core is a deliberate design choice aimed at creating novel molecular entities with potentially improved or entirely new pharmacological profiles.

Several key considerations underpin the investigation of N-(phenoxymethyl)benzamide derivatives:

Exploration of Structure-Activity Relationships (SAR) : A primary goal is to understand how the phenoxymethyl moiety influences the biological activity of the benzamide core. Research on related compounds, such as 2-phenoxybenzamides, has shown that the diaryl ether partial structure can have a significant impact on activity. researchgate.net By systematically modifying the phenoxymethyl group and the benzoyl portion of the molecule, researchers can build a comprehensive understanding of the structure-activity relationships that govern the efficacy and selectivity of these compounds.

Modulation of Physicochemical Properties : The phenoxymethyl group can alter the physicochemical properties of the parent benzamide, such as lipophilicity, solubility, and hydrogen bonding capacity. These properties are critical for a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Optimizing these parameters is a key aspect of drug design.

Bioisosteric Replacement : In some cases, the phenoxymethyl group can act as a bioisostere for other chemical groups. Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, reduce side effects, or alter metabolism. nih.gov

Access to Novel Chemical Space : The synthesis of N-(phenoxymethyl)benzamide derivatives allows researchers to explore a new region of chemical space. This exploration can lead to the discovery of compounds that interact with novel biological targets or that exhibit a desired activity through a new mechanism of action.

The following table summarizes some of the research findings on related benzamide derivatives that provide a rationale for investigating the N-(phenoxymethyl)benzamide class.

| Compound Class | Investigated Activity | Key Findings |

| N-substituted benzamides | Antitumor | Modification of the N-substituent is a key strategy for developing potent histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net |

| 2-Phenoxybenzamides | Antiplasmodial | The diaryl ether structure is important for activity against P. falciparum, the parasite that causes malaria. researchgate.net |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Insecticidal/Fungicidal | Bioisosteric replacement led to the discovery of compounds with good larvicidal and fungicidal activities. nih.gov |

| N-phenylbenzamides | Antiviral | Certain derivatives show potent and selective inhibition of enterovirus 71. nih.gov |

The systematic synthesis and biological evaluation of N-(phenoxymethyl)benzamide derivatives are therefore a logical and promising avenue of research, building upon the established importance of the broader benzamide family in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

82212-42-8 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(phenoxymethyl)benzamide |

InChI |

InChI=1S/C14H13NO2/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |

InChI Key |

OTLARUWYQBSRNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenoxymethyl Benzamide Derivatives

General Synthetic Routes and Strategies

General synthetic strategies for N-(phenoxymethyl)benzamide derivatives typically rely on established chemical principles, including multi-step sequences that assemble the molecule from simpler precursors and specific reactions designed to form the central amide linkage.

The construction of N-(phenoxymethyl)benzamide derivatives is often achieved through a multi-step process that allows for controlled and high-yield synthesis. A common retrosynthetic analysis breaks the target molecule down into two key intermediates: a benzoic acid derivative and a phenoxymethylamine derivative.

A general multi-step synthetic sequence can be outlined as follows:

Preparation of an Activated Benzoic Acid : The synthesis typically begins with benzoic acid, which is converted into a more reactive form, such as an acid chloride (e.g., benzoyl chloride). This activation is a standard procedure that facilitates the subsequent amidation.

Synthesis of the Phenoxymethylamine Intermediate : The amine component, phenoxymethylamine, is prepared separately. This can involve several routes, often starting from phenol (B47542) or its derivatives.

Amide Bond Formation (Coupling) : The activated benzoic acid and the phenoxymethylamine intermediate are reacted together in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct (like HCl), to form the final N-(phenoxymethyl)benzamide product. This coupling step is the core of the synthesis. nih.gov

This modular approach is versatile, allowing for the synthesis of a wide array of derivatives by simply changing the starting benzoic acid or the phenol used to generate the amine intermediate. For instance, syntheses of other complex benzamides often involve the coupling of a pre-synthesized amine with an acid chloride. google.com

The formation of the amide bond is the pivotal step in the synthesis of N-(phenoxymethyl)benzamide. Several reaction types are employed for this purpose, each with its own advantages.

| Reaction Type | Description | Reagents | Reference |

| Acylation with Acid Chlorides | This is a classic and widely used method where an amine is acylated by a reactive acid chloride. The reaction is typically fast and high-yielding. | Benzoyl chloride, Amine, Base (e.g., pyridine (B92270) or triethylamine) | libretexts.org |

| Carbodiimide-Mediated Coupling | A carboxylic acid is activated in situ using a coupling agent. This method is common in peptide synthesis and is known for its mild conditions. | Benzoic Acid, Amine, DIC (N,N'-diisopropylcarbodiimide), HOBt (N-hydroxybenzotriazole) | nih.gov |

| Boron-Mediated Amidation | Boron-based reagents, such as boric acid or tris(2,2,2-trifluoroethyl) borate, can catalyze or mediate the direct condensation of carboxylic acids and amines. | Carboxylic Acid, Amine, B(OCH₂CF₃)₃ or Boronic Acid Catalyst | acs.org |

| Oxidative Amidation of Aldehydes | An aldehyde is coupled with an amine in the presence of an oxidant. This method forms the amide bond directly from more rudimentary starting materials. | Benzaldehyde (B42025), Amine, Oxidant (e.g., TBHP), Copper Catalyst | rsc.org |

These methods provide chemists with a toolbox to form the crucial amide linkage under various conditions, accommodating a range of functional groups that might be present in more complex derivatives.

The defining feature of the target compound is the phenoxymethyl (B101242) group attached to the amide nitrogen. The most direct strategy to install this moiety is by using a pre-formed phenoxymethylamine as a key building block.

The primary route involves the reaction of phenoxymethylamine with an activated benzoic acid derivative, such as benzoyl chloride. This nucleophilic acyl substitution reaction efficiently forges the desired N-C(O) bond, directly incorporating the complete phenoxymethyl side chain onto the benzamide (B126) core. This approach is analogous to the synthesis of other N-substituted benzamides where a substituted amine is acylated. nih.govnih.gov

The success of the multi-step synthesis hinges on the effective preparation of the key intermediates.

| Intermediate | Synthetic Method | Starting Materials | Reference |

| Benzoyl Chloride | Treatment of benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient laboratory procedure. | Benzoic acid, Thionyl chloride | libretexts.org |

| Phenoxymethylamine | A plausible route involves the Gabriel synthesis or reduction of a phenoxy-substituted oxime or azide. For example, similar aminomethyl groups can be prepared via reductive amination. | Phenol derivatives, Phthalimide, or Hydroxylamine | researchgate.net |

| Substituted Benzoic Acids | For derivatives, various substituted benzoic acids can be prepared through standard aromatic functionalization reactions (e.g., nitration, halogenation) followed by oxidation of a methyl group if necessary. | Toluene or other substituted benzenes | youtube.com |

| Substituted Anilines | Used as precursors for more complex benzamide derivatives, often prepared by the reduction of a corresponding nitroaromatic compound. | Nitrobenzene derivatives, Reducing agent (e.g., Raney Nickel, Sn/HCl) | google.com |

Advanced Synthetic Approaches and Innovations

Beyond traditional methods, modern organic synthesis has introduced innovative approaches that can offer improved efficiency, milder conditions, or novel reaction pathways.

Hypervalent iodine reagents, such as iodosylbenzene (PhIO) and (diacetoxy)iodobenzene (PhI(OAc)₂), have emerged as powerful oxidants in organic synthesis, enabling unique transformations. organic-chemistry.org One such application is in the oxidative amidation of aldehydes to form amides in a one-pot reaction. organic-chemistry.org

In this context, PhIO or a related reagent can be used to synthesize amides from aldehydes and amines. The proposed mechanism involves the oxidation of the aldehyde, which then becomes susceptible to nucleophilic attack by the amine. For instance, a one-pot synthesis of amides from aldehydes and amines can be achieved at room temperature using PhI(OAc)₂ in the presence of an ionic liquid. organic-chemistry.org

While not a direct synthesis of N-(phenoxymethyl)benzamide from its constituent parts, this method represents an advanced strategy for forming the amide bond itself. A hypothetical application to this specific target could involve the reaction of benzaldehyde with phenoxymethylamine, mediated by PhIO.

Furthermore, iodine-mediated electrochemical methods represent a sustainable and modern approach to amide coupling. chemistryviews.orgnih.gov These reactions use an electrical current to drive the oxidation, often with an iodide salt acting as a redox mediator to activate the carboxylic acid for coupling with an amine, thereby avoiding the need for stoichiometric chemical activators. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) represents a significant class of reactions for the formation of aryl ethers. The mechanism is fundamentally a two-step addition-elimination process. It requires an aromatic ring that is "activated" by the presence of at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to a suitable leaving group (typically a halide). scientificupdate.com

Mechanism:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile, such as an alkoxide, on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate. scientificupdate.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group.

Alternatively, a process for synthesizing aryl ethers from aryl chlorides using a combination of a solvent like DMF and a strong base such as potassium tert-butoxide (KOtBu) under mild, transition-metal-free conditions has been explored. scientificupdate.comresearchgate.net This method is proposed to proceed through a charge transfer complex that facilitates the generation of a Meisenheimer intermediate before the final product is formed. scientificupdate.com

Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, MS)

The structural confirmation of N-(phenoxymethyl)benzamide relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for the title compound is not available, its expected spectral characteristics can be accurately predicted based on data from its constituent parts and closely related analogs like benzamide, N-methylbenzamide, and N-benzylbenzamide. chemicalbook.comnist.govnist.govchemicalbook.comchemspider.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two phenyl rings and the key methylene (B1212753) bridge. The aromatic protons of the benzoyl group would likely appear as multiplets in the range of δ 7.4-8.0 ppm. chemicalbook.comrsc.org The protons of the phenoxy group would also resonate in the aromatic region, typically between δ 6.9-7.4 ppm. A crucial diagnostic signal would be the methylene protons (-N-CH₂ -O-), which are expected to appear as a singlet or a doublet (if coupled to the amide proton) around δ 5.0-5.5 ppm. The amide proton (-NH -) would likely be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would generate a series of signals between δ 120-140 ppm. The key methylene carbon (-N-C H₂-O-) would likely appear around δ 60-70 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-(phenoxymethyl)benzamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Amide (N-H) | Variable (e.g., 8.0-9.0) | Broad Singlet | Position is solvent and concentration dependent. |

| Benzoyl (aromatic) | 7.4 - 8.0 | Multiplet | Protons on the benzamide phenyl ring. chemicalbook.com |

| Phenoxy (aromatic) | 6.9 - 7.4 | Multiplet | Protons on the phenoxy ring. |

| Methylene (N-CH₂-O) | 5.0 - 5.5 | Singlet / Doublet | Key signal linking the two halves of the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum of N-(phenoxymethyl)benzamide would be dominated by absorptions from the amide and ether linkages.

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond. nist.gov

C=O Stretch (Amide I): A strong, sharp absorption band between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group. nist.govnist.gov

N-H Bend (Amide II): A band in the region of 1520-1560 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching. nist.gov

C-O-C Stretch: The presence of the ether linkage would be confirmed by strong C-O-C asymmetric and symmetric stretching bands, typically found in the 1200-1260 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ would indicate the aromatic C-H bonds.

Interactive Data Table: Key IR Absorptions for N-(phenoxymethyl)benzamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Amide C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| Amide N-H (Amide II) | Bend | 1520 - 1560 | Medium-Strong |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1260 | Strong |

Mass Spectrometry (MS)

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 227.

Key Fragments: Characteristic fragmentation patterns would include the loss of the phenoxy group or cleavage at the amide bond. Major expected fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and the phenyl cation ([C₆H₅]⁺) at m/z = 77, which are characteristic fragments of benzamides. nist.govresearchgate.netnist.gov Another significant fragment would likely be the phenoxymethyl cation ([C₆H₅OCH₂]⁺) at m/z = 107.

Structure Activity Relationship Sar Studies of N Phenoxymethyl Benzamide Analogues

Influence of N-Substituent Modifications on Biological Activity

Modifications at the nitrogen atom of the amide linkage have been shown to be a critical determinant of biological activity in benzamide (B126) derivatives. The nature, size, and stereochemistry of the N-substituent can significantly impact potency and selectivity.

Studies on related N-substituted benzamides have demonstrated that the substituent on the amide nitrogen plays a crucial role in the molecule's interaction with its biological target. For instance, in the investigation of N-benzyl 2-acetamidoacetamides as anticonvulsants, the acetamido group was found to be important but not essential for activity against maximal electroshock (MES)-induced seizures. nih.gov Replacing the 2-acetamido group with hydroxy or methoxy (B1213986) substituents resulted in compounds that retained full protection in mouse models. nih.gov Notably, the anticonvulsant activity was found to reside primarily in the (R)-isomer of the hydroxy-substituted analogue, highlighting the importance of stereochemistry at this position. nih.gov

The introduction of different cyclic or acyclic moieties at the N-position also modulates activity. For example, the synthesis of various N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives revealed that N-alkylation can influence antimicrobial potential. researchgate.net

| N-Substituent Modification | Observed Effect on Biological Activity | Compound Class | Reference |

| Replacement of 2-acetamido with Hydroxy/Methoxy | Retained full anticonvulsant protection | N-benzyl 2-acetamido-2-phenyl-acetamide derivative | nih.gov |

| (R)-isomer vs. (S)-isomer (Hydroxy substituent) | Principal anticonvulsant activity in (R)-isomer | N-benzyl 2-hydroxy-2-phenyl-acetamide | nih.gov |

| N-methylation | Directly affects activity (e.g., ion channel inhibition) | Macrocyclic depsipeptides | nih.gov |

| N-substituent with heteroatoms for chelation | Critical for antiproliferative activity | N-substituted benzamide derivatives | nih.gov |

Impact of Substitutions on the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group serves as a key structural element, and substitutions on its phenyl ring have a profound impact on the biological profile of N-(phenoxymethyl)benzamide analogues. The position, number, and electronic nature of these substituents can fine-tune the molecule's properties.

In the development of antiplasmodial agents, the phenoxy substituent was shown to be of great importance. researchgate.net Specifically, a 4-fluoro substitution on the phenoxy ring had a beneficial effect on activity. researchgate.net This highlights how a small, electronegative atom can significantly alter the electronic distribution and interaction of the moiety with its target.

Research into benzoylthiourea (B1224501) derivatives containing a 2-((4-ethylphenoxy)methyl) group further underscores the importance of substitution on this ring. nih.gov The introduction of an ethyl group at the 4-position of the phenoxy ring was a key feature of a series of compounds synthesized to explore antimicrobial activity. nih.gov The subsequent evaluation of these compounds against various bacterial and fungal strains revealed that compounds with a 4-ethylphenoxymethyl moiety and specific substitutions on the other phenyl ring (e.g., 2-fluoro, 4-fluoro) were active against E. coli and P. aeruginosa. nih.gov

The following table summarizes the observed effects of substitutions on the phenoxymethyl group.

| Substitution on Phenoxymethyl Ring | Observed Effect on Biological Activity | Compound Class | Reference |

| 4-Fluoro | Beneficial for antiplasmodial activity | 2-Phenoxybenzamides | researchgate.net |

| 4-Ethyl | Key feature for antimicrobial activity | 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides | nih.gov |

Effects of Substitutions on the Benzamide Core

The benzamide core is the central scaffold, and substitutions on its phenyl ring are a common strategy for modulating pharmacological activity. The electronic and steric properties of substituents on this ring can influence the orientation of the entire molecule and its binding affinity.

SAR studies have shown that the substitution pattern on the benzamide ring is critical. For instance, in a series of N-substituted benzamides evaluated for antiproliferative activity, the presence of a chlorine atom or a nitro group on the benzamide's phenyl ring was found to significantly decrease activity. nih.gov This suggests that electron-withdrawing groups at certain positions on this core may be detrimental to the desired biological effect.

In contrast, other studies have found that specific substitutions can enhance activity. In a series of sulfamoyl benzamidothiazoles, modifications to the benzoyl portion of the molecule were explored to identify more potent compounds that prolong NF-κB activation. nih.gov Similarly, the development of carbonic anhydrase and acetylcholinesterase inhibitors based on a benzamide scaffold showed that the nature of the substitution on the benzamide-related moiety was crucial. nih.gov For example, converting a precursor compound into open-chain sulfonamide-based benzamides led to a significant increase in enzyme inhibitory potency. nih.gov

The table below details the impact of substitutions on the benzamide core.

| Substitution on Benzamide Core | Observed Effect on Biological Activity | Compound Class | Reference |

| Chlorine or Nitro group | Largely decreases anti-proliferative activity | N-substituted benzamide derivatives | nih.gov |

| Sulfamoyl group | Tolerated modification, potential for increased potency | Substituted sulfamoyl benzamidothiazoles | nih.gov |

| Conversion to open-chain sulfonamide | Increased enzyme inhibitory potency | Benzenesulfonamides carrying benzamide moiety | nih.gov |

Rational Design Principles based on SAR

The collective findings from SAR studies provide a set of rational design principles that can guide the future development of N-(phenoxymethyl)benzamide analogues with improved therapeutic properties. These principles are derived from understanding the structural features that are either essential for or detrimental to biological activity.

N-Substituent Optimization : The N-substituent is a key handle for modulating activity. The design of new analogues should consider incorporating groups that can participate in specific interactions like hydrogen bonding or metal chelation, as these have been shown to be critical for antiproliferative activity. nih.gov Furthermore, exploring the stereochemistry of substituents is vital, as biological activity can be confined to a single enantiomer. nih.gov

Strategic Substitution on the Phenoxymethyl Ring : The phenoxymethyl moiety is not merely a linker but an active participant in molecular recognition. The introduction of small, electron-withdrawing groups like fluorine at the 4-position has proven beneficial for antiplasmodial activity and should be considered in the design of new agents. researchgate.net

Careful Modification of the Benzamide Core : The benzamide phenyl ring is sensitive to substitution. SAR data suggests that strong electron-withdrawing groups like nitro or chloro can be detrimental to antiproliferative activity. nih.gov Therefore, modifications on this ring should be approached with caution, focusing on substituents that can enhance favorable interactions without introducing negative electronic or steric effects.

Hybrid Pharmacophore Approach : A rational design approach can involve combining the benzamide scaffold with other pharmacophores to enhance therapeutic potential. researchgate.netrsc.org For example, tethering the benzamide moiety to a sulfonamide group has been used to create potent enzyme inhibitors and glycine (B1666218) transporter-1 inhibitors. nih.govresearchgate.net This molecular hybridization strategy allows for the creation of multi-target ligands or compounds with enhanced potency and selectivity.

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space of N-(phenoxymethyl)benzamide analogues to develop novel therapeutic agents.

Mechanisms of Action in Vitro and Preclinical Investigations

Enzyme Inhibition Pathways

The inhibitory activity of Benzamide (B126), N-(phenoxymethyl)- and related benzamide derivatives has been investigated against a range of enzymes implicated in various physiological and pathological processes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) exhibited moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM. nih.govnih.gov Their inhibitory effects on BuChE were generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.govnih.gov Interestingly, many of these derivatives showed greater efficacy against AChE compared to BuChE. nih.govnih.gov In another study, N-benzyl benzamide derivatives were identified as potent and selective inhibitors of BuChE, with some compounds exhibiting IC50 values in the sub-nanomolar to nanomolar range. nih.govresearchgate.net

Furthermore, research on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives revealed their potential as anti-Alzheimer's agents through AChE inhibition. nih.govsemanticscholar.org One compound in this series demonstrated an IC50 value of 1.1 ± 0.25 µM against AChE. nih.govsemanticscholar.org Similarly, a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were evaluated, with one compound showing a potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and high selectivity over BChE. nih.gov

These findings suggest that the benzamide scaffold is a promising pharmacophore for the development of cholinesterase inhibitors. However, the specific inhibitory potential of the N-(phenoxymethyl) substitution remains to be experimentally determined.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound Class | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | nih.govnih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 µM | nih.govnih.gov |

| N-Benzyl Benzamide Derivatives | BuChE | Sub-nanomolar to nanomolar range | nih.govresearchgate.net |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl Benzamide Derivative | AChE | 1.1 ± 0.25 µM | nih.govsemanticscholar.org |

β-Secretase 1 (BACE1) Inhibition

The potential of benzamide derivatives to inhibit β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, has been explored. While no direct studies on Benzamide, N-(phenoxymethyl)- have been reported, related compounds have shown promise.

A study focused on the design of new benzamides as multi-target compounds for Alzheimer's disease investigated their inhibitory activity against both AChE and BACE1. mdpi.comnih.gov One of the synthesized compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was found to be the most active against the BACE1 enzyme with an IC50 value of 9.01 µM. mdpi.comnih.gov This highlights the potential of the benzamide structure to serve as a scaffold for BACE1 inhibitors. mdpi.comnih.gov

The development of BACE1 inhibitors is a significant area of research for Alzheimer's therapeutics, and the initial findings with benzamide derivatives warrant further investigation into the specific effects of various substitutions, including the phenoxymethyl (B101242) group. nih.gov

Table 2: BACE1 Inhibitory Activity of a Benzamide Derivative

| Compound | Enzyme | IC50 Value | Reference |

|---|

Tyrosinase Inhibition

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, by benzamide derivatives has been an area of active investigation. While direct data for Benzamide, N-(phenoxymethyl)- is not available, studies on structurally related compounds provide valuable insights.

A series of N-benzylbenzamide derivatives with hydroxyl substitutions were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov One of the most potent compounds in this series effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC50 of 2.2 µM. nih.gov Another study on N-(acryloyl)benzamide derivatives also demonstrated significant tyrosinase inhibition. nih.gov

These findings suggest that the N-benzylbenzamide scaffold is a promising starting point for the development of tyrosinase inhibitors. nih.gov The structural similarity between the benzyl (B1604629) and phenoxymethyl groups suggests that Benzamide, N-(phenoxymethyl)- could potentially exhibit similar inhibitory properties, although this requires experimental verification.

Receptor Antagonism and Agonism (e.g., Dopamine (B1211576) Receptors, Muscarinic Acetylcholine (B1216132) Receptors)

The interaction of benzamide derivatives with neurotransmitter receptors, particularly dopamine and muscarinic acetylcholine receptors, has been a subject of pharmacological research.

Substituted benzamides are a well-established class of dopamine receptor antagonists. nih.gov While specific data on the dopamine receptor binding affinity of Benzamide, N-(phenoxymethyl)- is not available, the general class of these compounds is known to interact with dopamine D2-like receptors. frontiersin.org The affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, D4, D5) can be significantly influenced by the nature and position of the substituents on the benzamide scaffold. frontiersin.orgresearchgate.netnih.govumich.edu

Regarding muscarinic acetylcholine receptors, there is no direct evidence to suggest that Benzamide, N-(phenoxymethyl)- acts as either an antagonist or an agonist. Research on other N-substituted benzamide derivatives has not provided a clear indication of their activity at these receptors.

Modulation of Protein Function and Microtubule Dynamics (e.g., β-tubulin covalent modification)

Research has identified β-tubulin as a key cellular target for certain benzamide compounds. researchgate.netnih.govfrontiersin.org A study involving a high-throughput screen discovered a benzamide small molecule with activity against small cell lung cancer cells. nih.govfrontiersin.org To identify the molecular target, a "clickable" benzamide probe was synthesized, which was found to irreversibly bind to a 50 kDa protein, later identified through mass spectrometry as β-tubulin. researchgate.netnih.govfrontiersin.org

The anti-cancer potency of a series of benzamide analogs showed a strong correlation with their ability to compete with the probe for binding, indicating that β-tubulin is the functional target. researchgate.netnih.gov Further investigation suggested that these benzamides covalently modify the Cys239 residue within the colchicine (B1669291) binding site of β-tubulin. nih.govfrontiersin.org This covalent modification is proposed to occur via a nucleophilic aromatic substitution. researchgate.net

The functional consequence of this interaction is the impairment of microtubule growth. nih.govfrontiersin.org This was demonstrated in experiments where benzamides inhibited the growth of microtubules formed with β-tubulin containing Cys239, but not with β3 tubulin, which has a serine at that position. nih.govfrontiersin.org The significance of this specific interaction was further highlighted by the discovery that a Thr238Ala mutation in β-tubulin conferred resistance to the benzamide compounds. nih.govfrontiersin.org

The structure-activity relationship (SAR) of various benzamide analogs supports the covalent binding mechanism. The potency of the analogs was found to correlate with the leaving group potential at position 4 of the benzamide ring. For instance, analogs with better leaving groups (e.g., halogens) exhibited greater activity. researchgate.net

Table 1: In Vitro Activity of Benzamide Analogs

| Compound | EC50 (nM) |

| 20 | 818 |

| 10 | 182 |

| 21 | 55 |

| 22 | 51 |

| 23 | 20 |

| 24 (alkyne probe) | IC50 = 100 nM |

| 25 (methyl-substituted) | IC50 > 1000 nM |

This table is interactive. You can sort and filter the data.

Quorum Sensing Inhibition

While certain benzamide-containing compounds, such as a benzamide-benzimidazole derivative, have been shown to inhibit the MvfR (PqsR) quorum-sensing system in Pseudomonas aeruginosa, there is currently no specific research available that details the activity of "Benzamide, N-(phenoxymethyl)-" as a quorum sensing inhibitor. The inhibition of quorum sensing by related compounds suggests a potential area for future investigation for this specific molecule.

Targeting Specific Zinc Finger Proteins (e.g., ZNF207)

Recent research has explored the potential of benzamide derivatives in targeting specific zinc finger proteins. A study focused on the development of novel N-(anthracen-9-ylmethyl) benzamide derivatives as inhibitors of Zinc Finger Protein 207 (ZNF207), a promising target for glioma therapy due to its role in tumor stemness.

A lead compound from this series, designated as C16 , demonstrated potent inhibitory activity. In vitro studies revealed that C16 could inhibit tumorigenesis and migration while promoting apoptosis in glioma cells. These effects were linked to the downregulation of genes related to stemness.

Table 2: In Vitro Inhibitory Activity of Compound C16

| Assay | IC50 (µM) |

| Sphere Formation Inhibition | 0.5 - 2.5 |

| Cytotoxicity | 0.5 - 15 |

This table is interactive. You can sort and filter the data.

Proposed Molecular Mechanisms of Biological Response (e.g., increased enzyme stiffness, covalent modification)

The primary proposed molecular mechanism for the biological activity of the studied anti-cancer benzamides is the covalent modification of their protein target. researchgate.netnih.govfrontiersin.org As detailed in section 4.3, these benzamides act as irreversible inhibitors of β-tubulin function. researchgate.netnih.govfrontiersin.org The covalent bond is formed between the benzamide compound and the Cys239 residue in the colchicine binding pocket of β-tubulin. nih.govfrontiersin.org This irreversible binding alters the protein's function, leading to the disruption of microtubule dynamics and subsequent anti-proliferative effects. researchgate.netnih.govfrontiersin.org

Regarding the concept of increased enzyme stiffness , there is no direct evidence from the reviewed literature to suggest that "Benzamide, N-(phenoxymethyl)-" or its closely related anti-cancer analogs mediate their effects through this specific mechanism. However, studies on the broader class of benzamides have shown that they can influence the activity of various enzymes. For example, in vivo studies with benzamide have demonstrated alterations in the activity of liver enzymes such as poly(ADP-ribose) polymerase and a selective depression of microsomal styrene (B11656) oxide hydrolase activity, suggesting enzyme repression.

Biological Targets and Pathway Modulation

Enzymes as Primary Targets

Derivatives of benzamide (B126) are well-documented as potent inhibitors of several critical enzyme families, playing a role in anticancer and neuroprotective research.

Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy. nih.gov Modifications of the benzamide structure, such as those seen in the drug Entinostat (MS-275), have led to the discovery of new compounds with significant anti-proliferative activities. nih.gov Molecular docking studies have shown that the interaction between these benzamide derivatives and HDAC2 is similar to that of established inhibitors like MS-275. nih.gov Key structural features for this activity include a 2-substituent on the phenyl ring and heteroatoms in the amide group that can chelate with the zinc ion in the enzyme's active site. nih.gov

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Certain benzamide derivatives, particularly those integrated with a benzenesulfonamide (B165840) moiety, have shown potent, nanomolar-level inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov CAs are zinc-containing enzymes involved in numerous physiological processes, including pH regulation and respiration, while AChE is a key enzyme in neurotransmission. nih.gov The dual inhibitory action of these compounds makes them interesting candidates for conditions like glaucoma and Alzheimer's disease. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

|---|---|---|---|

| 3c | Data Not Available | 10.68 ± 0.98 | Data Not Available |

| 3f | Data Not Available | Data Not Available | 8.91 ± 1.65 |

| 3g | 4.07 ± 0.38 | Data Not Available | Data Not Available |

Dual COX-2 and Topoisomerase I Inhibition: In the context of gastrointestinal cancers, N-2-(phenylamino) benzamide derivatives have been engineered as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov COX-2 is an enzyme linked to inflammation and cancer progression, while Topo I is essential for DNA replication and a target for chemotherapy. nih.govnih.gov The compound designated 1H-30 demonstrated a more potent inhibitory effect on COX-2 than the reference drug tolfenamic acid and better inhibition of Topo I than its parent compound. nih.gov This dual-target approach aims to simultaneously address tumor progression and the associated inflammation. nih.gov

| Compound | COX-2 IC50 (µM) |

|---|---|

| I-1 | 33.61 ± 1.15 |

| I-8 | 45.01 ± 2.37 |

Receptors as Key Interaction Partners

The benzamide scaffold is also a key feature in ligands designed to interact with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.

Dopamine (B1211576) Receptors: Substituted benzamides (SBAs) have been studied for their interaction with dopamine receptors, especially the D4 subtype. nih.gov Research indicates that substituents on the benzamide ring can indirectly influence the binding affinity by creating steric hindrance or favorable interactions with specific amino acid residues within the receptor. nih.gov Specifically, the interaction with threonine at position 7.39 (Thr7.39) in transmembrane helix 7 is critical, and mutating this residue to a smaller one, like alanine, can enhance the affinity for certain SBAs. nih.gov This highlights the D4 receptor's unique structural features that allow for subtype-specific drug design. nih.gov

Serotonergic and Adrenergic Receptors: While not direct phenoxymethyl (B101242) derivatives, N-2-methoxybenzyl (NBOMe) substituted phenethylamines illustrate how N-substitutions on related backbones can confer high potency and affinity for various receptors. These compounds potently interact with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as adrenergic α1 receptors. nih.gov The N-2-methoxybenzyl group generally increases binding affinity at these sites compared to their parent compounds. nih.gov Such derivatives show potential for strong hallucinogenic and stimulant properties due to these receptor interactions. nih.gov

| Receptor | Affinity (Ki) Range (µM) | Potency (EC50) Range (µM) |

|---|---|---|

| 5-HT2A | <1 | 0.04 - 0.5 |

| Adrenergic α1 | 0.3 - 0.9 | Data Not Available |

| TAAR1 | 0.06 - 2.2 | <1 |

Cellular Proteins and Structural Components (e.g., β-tubulin)

Beyond enzymes and receptors, benzamide derivatives can target essential structural proteins within the cell, with β-tubulin being a primary example in anti-cancer applications.

β-Tubulin Covalent Modification: Certain benzamide anti-cancer agents function by covalently binding to β-tubulin, a core component of microtubules. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction where a cysteine residue within the β-tubulin protein attacks the benzamide warhead. nih.gov These benzamides bind within the colchicine (B1669291) binding pocket of β-tubulin. nih.gov The presence of a cysteine residue is critical; β-tubulin isoforms that have a serine at the equivalent position exhibit intrinsic resistance due to the lower nucleophilicity of serine's hydroxyl group compared to cysteine's thiol group. nih.gov The potency of these compounds is directly correlated with the leaving group potential on the benzamide ring. nih.gov In fungi, related benzimidazole (B57391) compounds also target β-tubulin, and resistance can arise from point mutations at residues like Glu198. nih.gov

| Analog | Description | EC50 (nM) |

|---|---|---|

| 10 | 4-Chloro substituent | 182 |

| 20 | 4-Fluoro substituent | 818 |

| 21 | 4-Bromo substituent | 55 |

| 22 | 4-Iodo substituent | 51 |

| 23 | 4-OCF3 substituent | 20 |

Signaling Pathways Affected by N-(phenoxymethyl)benzamide Derivatives

By engaging with upstream targets like enzymes and receptors, N-(phenoxymethyl)benzamide derivatives can exert profound effects on downstream cellular signaling pathways that govern cell fate.

NF-κB Pathway: The dual inhibition of COX-2 and Topo I by N-2-(phenylamino) benzamide derivatives leads to the significant suppression of the NF-κB signaling pathway. nih.gov NF-κB is a master regulator of inflammation, immune response, and cell survival. The compound 1H-30 was shown to inhibit the nuclear translocation of NF-κB. nih.gov This blockade prevents the transcription of pro-inflammatory and pro-survival genes, resulting in reduced production of nitric oxide (NO), COX-2 itself, and interleukin-1β (IL-1β). nih.gov

Tumor Progression and Metastasis Pathways: The anti-glioblastoma activity of N-2-(phenylamino) benzamide derivatives is also linked to the modulation of pathways critical for tumor growth and invasion. nih.gov The compound I-1 was found to down-regulate prostaglandin (B15479496) E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9). nih.gov These factors are key players in inflammation, angiogenesis (the formation of new blood vessels), and tissue remodeling that facilitates cancer metastasis. nih.gov Furthermore, I-1 was observed to suppress the activation of the STAT3 signaling pathway, another key node in cancer cell proliferation and survival. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to predict the binding mode and affinity of ligands, such as derivatives of Benzamide (B126), N-(phenoxymethyl)-, to their protein targets.

For instance, docking studies on benzamide derivatives have been instrumental in understanding their potential as inhibitors for various enzymes. In a study on VEGFR-2 inhibitors, molecular docking was used to evaluate a series of 3-phenoxybenzoic acid derivatives, which share structural similarities with Benzamide, N-(phenoxymethyl)-. The docking scores, in conjunction with experimental data, helped identify a lead compound for further investigation. nih.gov Similarly, docking simulations revealed that a novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative could bind to the active site of class II histone deacetylase (HDAC), suggesting its potential as an antifungal agent. nih.gov

Other research has employed molecular docking to explore the anticonvulsant activity of N-phenylbenzamides, where the calculated conformations helped to build a model for their interaction with the target. nih.gov Furthermore, in the context of antimicrobial agents, docking studies of N-phenylbenzamides have provided insights into their mechanism of action against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table summarizes the results of selected molecular docking studies involving benzamide derivatives:

| Derivative | Target Protein | Key Findings |

| 3-Phenoxybenzoic acid derivatives | VEGFR-2 | Identified a lead compound with promising inhibitory activity. nih.gov |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide | Class II Histone Deacetylase (HDAC) | Predicted binding to the active site, suggesting antifungal potential. nih.gov |

| N-Phenylbenzamides | Undisclosed (Anticonvulsant) | Elucidated a consistent conformation for active compounds. nih.gov |

| N-Phenylbenzamides | Bacterial targets | Revealed different interaction mechanisms for Gram-positive and Gram-negative bacteria. researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzamide, N-(phenoxymethyl)- and its analogs, DFT calculations are employed to understand their molecular structure, vibrational frequencies, and electronic properties.

DFT studies have been used to analyze the vibrational spectra of related benzimidazole (B57391) derivatives, providing insights into the bonding characteristics of the molecules. researchgate.net For instance, the splitting and shifting of the N-H stretching mode, as calculated by DFT, can indicate the weakening of this bond, which may be crucial for biological activity. researchgate.net Furthermore, DFT-based quantitative structure-activity relationship (QSAR) models have been developed for N-phenylbenzamides, revealing that molecular weight and total energy are significant contributors to their antibacterial activity. nih.gov

In a study of novel antifungal benzamide derivatives, DFT was used alongside experimental techniques to characterize the synthesized compounds. nih.gov Such theoretical calculations help in confirming the molecular structures and understanding the electronic properties that may influence their biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects.

QSAR studies have been successfully applied to various series of benzamide derivatives. For example, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that electrostatic interactions are dominant for activity against Gram-positive bacteria, while steric and hydrophobic interactions are more critical for activity against Gram-negative bacteria. researchgate.netnih.gov This information is invaluable for designing derivatives with improved and targeted antimicrobial properties. researchgate.netnih.gov

In another example, QSAR models were developed for benzimidazole-derived carboxamides to explore the molecular properties influencing their antioxidative activity. nih.govresearchgate.net These models can guide the synthesis of new derivatives with enhanced antioxidant potential. nih.govresearchgate.net The development of QSAR models is a crucial step in modern drug discovery, enabling the prediction of biological activities before the costly and time-consuming process of chemical synthesis and testing. bio-hpc.eufrontiersin.org

The following table presents key parameters and findings from selected QSAR studies on benzamide derivatives:

| Derivative Series | Biological Activity | Key Descriptors | Model Insights |

| N-Phenylbenzamides | Antimicrobial | Electrophilicity index, molar refractivity, logP | Electrostatic interactions for Gram-positive, steric/hydrophobic for Gram-negative. researchgate.netnih.gov |

| Benzimidazole-derived carboxamides | Antioxidant | 3D-QSAR parameters | Identified molecular properties influencing antioxidative activity. nih.govresearchgate.net |

| Benzimidazole derivatives | Anti-Mycobacterium tuberculosis | Chemical potential, polarizability, bond length, lipophilicity | Developed predictive models for antitubercular activity. scirp.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of Benzamide, N-(phenoxymethyl)- and its analogs, MD simulations provide insights into the conformational flexibility and dynamic behavior of these molecules and their complexes with biological targets.

MD simulations have been used to study the stability of ligand-protein complexes. For example, after docking a benzamide derivative to its target, MD simulations can be performed to assess the stability of the predicted binding pose over time. researchgate.net This was demonstrated in a study of a benzamide derivative with potential antitumor activity, where MD simulations were used to analyze the stability of the ligand-protein complex. researchgate.net

In another study, MD simulations of novel antifungal benzamide derivatives revealed that a specific compound could bind stably within the active site of its target enzyme. nih.gov MD simulations can also be used to investigate the conformational landscape of a molecule, as shown in a study of the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.gov

Prediction of Biological Activity and Selectivity

Computational methods are increasingly used to predict the biological activity and selectivity of chemical compounds before they are synthesized. This approach saves significant time and resources in the drug discovery process. For Benzamide, N-(phenoxymethyl)- and its derivatives, various computational tools are employed for this purpose.

QSAR models, as discussed previously, are a primary tool for predicting biological activity. bio-hpc.eu By establishing a relationship between chemical structure and activity for a series of known compounds, these models can predict the activity of new, structurally related molecules. bio-hpc.eufrontiersin.org For instance, QSAR models have been used to predict the anti-leukotriene activity of benzamide derivatives and the antimicrobial activity of N-phenylbenzamides. researchgate.netnih.govnih.gov

Machine learning algorithms are also being increasingly used to build predictive models. For example, a random forest algorithm was used to develop a model for predicting the inhibitory activity of compounds against New Delhi metallo-beta-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance. nih.gov Such models can help in identifying novel and potent inhibitors. nih.gov

Analysis of Binding Free Energies

The calculation of binding free energy is a crucial aspect of computational drug design, as it provides a quantitative measure of the affinity of a ligand for its target. Various methods are employed to estimate the binding free energy of complexes involving benzamide derivatives.

In studies of other benzamide derivatives, while not explicitly stating "binding free energy," the docking scores serve as a qualitative proxy for binding affinity. nih.gov For instance, in the discovery of novel cereblon binders, the optimization of on-target affinity was a key goal, which implicitly involves considerations of binding free energy. nih.govresearchgate.netchemrxiv.org

Investigation of Hydrogen Bonding Patterns and Interactions

Hydrogen bonds play a critical role in the structure and function of biological macromolecules and in the binding of ligands to their targets. The investigation of hydrogen bonding patterns is therefore a key component of computational studies on Benzamide, N-(phenoxymethyl)- and its analogs.

Computational methods can identify and analyze both intramolecular and intermolecular hydrogen bonds. For example, in the study of polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide, both intramolecular and intermolecular hydrogen bonds were found to be crucial in determining the crystal packing. researchgate.net Similarly, in complexes of benzamides with zinc(II) chloride, N—H⋯O and N—H⋯Cl hydrogen bonds were identified as key interactions. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool for characterizing hydrogen bonds and other non-covalent interactions. researchgate.netmdpi.com This method can provide quantitative information about the strength and nature of these interactions. researchgate.netmdpi.com In studies of N-monosubstituted benzamides, QTAIM analysis revealed the formation of moderate closed-shell hydrogen bonds with proton acceptors. researchgate.net

Preclinical and in Vitro Biological Activities

Anticancer Potential (In Vitro)

The in vitro anticancer profile of Benzamide (B126), N-(phenoxymethyl)- is an area of active scientific inquiry. Research into the broader class of N-substituted benzamides has laid the groundwork for understanding the potential mechanisms by which this compound might exert anti-tumor effects.

Inhibition of Cancer Cell Proliferation

While specific studies on the direct inhibitory effects of Benzamide, N-(phenoxymethyl)- on cancer cell proliferation are not yet widely published, the benzamide scaffold is a common feature in many compounds that do exhibit such activity. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative effects against a range of cancer cell lines. These studies often reveal that the nature and position of substituents on the benzamide structure play a crucial role in determining the potency and selectivity of the antiproliferative activity.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on N-substituted benzamides, such as declopramide, has shown that these molecules can trigger apoptosis in cancer cells. The process is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases, such as caspase-9. While direct evidence for Benzamide, N-(phenoxymethyl)- is pending, it is plausible that it could share this apoptotic-inducing capability due to its structural similarity to other bioactive benzamides.

Impairment of Microtubule Dynamics

Disruption of microtubule dynamics is a validated strategy in cancer therapy. Certain benzamide derivatives have been identified as antimicrotubule agents. They can interfere with the assembly and disassembly of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death. The potential of Benzamide, N-(phenoxymethyl)- to interact with and disrupt microtubule function is an area that warrants future investigation to determine if it aligns with the activities of other microtubule-targeting benzamides.

Inhibition of Tumorigenesis and Migration (in vitro)

The ability of cancer cells to form tumors and metastasize is a critical aspect of cancer progression. In vitro assays that model these processes, such as colony formation assays and wound-healing assays, are used to screen for compounds that can inhibit tumorigenesis and cell migration. While specific data for Benzamide, N-(phenoxymethyl)- is not currently available, the broader family of benzamides has been explored for these properties. The phenoxymethyl (B101242) substituent could potentially influence these activities, making this a key area for future research.

Antimicrobial Activities (In Vitro)

The potential of Benzamide, N-(phenoxymethyl)- as an antimicrobial agent is another significant area of interest. The benzamide structure is a known pharmacophore in various antimicrobial drugs, suggesting that this compound could possess antibacterial properties.

Antibacterial Effects

The antibacterial potential of benzamide derivatives has been demonstrated against a variety of bacterial strains. For example, studies on N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives, which contain a phenoxymethyl group, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of antibacterial agents. The table below illustrates the type of data that would be crucial to collect for Benzamide, N-(phenoxymethyl)- to assess its antibacterial efficacy.

Table 1: Hypothetical Antibacterial Activity of Benzamide, N-(phenoxymethyl)-

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Data not available |

| Bacillus subtilis | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

Future research should focus on determining the MIC values of Benzamide, N-(phenoxymethyl)- against a panel of clinically relevant bacteria to establish its spectrum of activity and potential as a novel antibacterial agent.

Antifungal Effects (e.g., against Botrytis cinereal, Candida albicans)

There is no available scientific data from preclinical or in vitro studies concerning the antifungal effects of Benzamide, N-(phenoxymethyl)- against specific fungal pathogens such as Botrytis cinerea or Candida albicans.

Anti-biofilm Activity

No published research was identified that specifically investigates the anti-biofilm properties of Benzamide, N-(phenoxymethyl)-.

Anti-inflammatory Investigations (In Vitro)

In vitro studies detailing the anti-inflammatory potential of Benzamide, N-(phenoxymethyl)-, such as its effects on inflammatory pathways or enzymes, are not present in the current scientific literature.

Antioxidant Capacity Assessments

There are no available studies that have assessed the antioxidant capacity of Benzamide, N-(phenoxymethyl)- through standard assays.

Activity in Neurodegenerative Disease Models (In Vitro/Preclinical)

The scientific literature lacks any in vitro or preclinical studies evaluating the activity of Benzamide, N-(phenoxymethyl)- in models of neurodegenerative diseases.

Activity in Dermatological Applications (e.g., Tyrosinase Inhibition)

No research has been published on the potential dermatological applications of Benzamide, N-(phenoxymethyl)-, including its activity as a tyrosinase inhibitor.

Other Preclinical Biological Evaluations

A comprehensive search of scientific databases did not yield any other preclinical biological evaluations for Benzamide, N-(phenoxymethyl)-. The focus of existing research has been on substituted analogs and other derivatives within the benzamide chemical class.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to enabling extensive biological evaluation. While classical methods for amide bond formation are well-established, future research should focus on more sustainable and versatile strategies for synthesizing Benzamide (B126), N-(phenoxymethyl)- and its analogues.

Modern catalytic systems could offer significant advantages. For instance, the use of heterogeneous catalysts, such as amorphous manganese oxide, has been shown to facilitate the direct synthesis of amides from alcohols through successive C-C bond cleavage and amidation. researchgate.net Applying such a protocol to a precursor like 1-(phenoxymethyl)benzenemethanol could provide a novel and efficient pathway. researchgate.net Another avenue for exploration is the use of hypervalent iodine reagents, which have been employed in phenoxybenzamide synthesis. PhIO-mediated oxidation reactions, potentially enhanced by the use of fluorinated solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), could lead to new derivatives and improved reaction conditions. mdpi.com These advanced methods may provide higher yields, reduce the need for harsh reagents, and allow for a more diverse range of starting materials, thereby facilitating the rapid generation of a chemical library for biological screening.

Advanced SAR and Lead Optimization Strategies

A systematic investigation of the Structure-Activity Relationship (SAR) is crucial for transforming a hit compound into a viable drug candidate. patsnap.com For Benzamide, N-(phenoxymethyl)-, a focused lead optimization campaign would involve the synthesis and biological testing of a library of analogues to identify key structural features responsible for any observed activity. patsnap.com

The core scaffold of Benzamide, N-(phenoxymethyl)- offers three primary regions for modification:

The Benzamide Ring (A-ring): Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions could modulate electronic properties, binding affinity, and metabolic stability.

The Phenoxymethyl (B101242) Group (B-ring): Substitution on this phenyl ring could influence lipophilicity and interactions with target proteins.

The Amide Linker: While typically conserved, modifications or replacements could be explored to alter conformational rigidity and hydrogen bonding capacity.

Drawing parallels from other benzamide derivatives, SAR studies have revealed critical insights. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino and diaryl ether structures strongly influenced both potency and cytotoxicity. researchgate.net Similarly, in the development of antitrypanosomal benzimidazoles, modifications of the scaffold led to improved potency while maintaining low cytotoxicity. researchgate.net A hypothetical SAR exploration for Benzamide, N-(phenoxymethyl)- targeting a generic kinase is illustrated in the table below.

| Compound | R1 (Benzamide Ring) | R2 (Phenoxy Ring) | Kinase Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Parent | H | H | 15.2 |

| Analog 1 | 4-Cl | H | 5.8 |

| Analog 2 | 4-OCH₃ | H | 12.1 |

| Analog 3 | H | 4-F | 7.3 |

| Analog 4 | 4-Cl | 4-F | 1.1 |

Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can further guide these efforts, predicting how structural changes might affect target interaction and pharmacokinetic properties. patsnap.com

Deeper Elucidation of Molecular Mechanisms

Understanding how Benzamide, N-(phenoxymethyl)- exerts its biological effects at a molecular level is paramount for rational drug development. Once a primary biological activity is confirmed, research should focus on identifying the precise mechanism of action.

Techniques such as molecular docking could be employed to predict binding modes with potential protein targets. researchgate.net For instance, studies on benzamide derivatives targeting acetylcholinesterase revealed that specific compounds could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net If Benzamide, N-(phenoxymethyl)- were found to have antiproliferative effects, its mechanism could be investigated by studying its impact on key cellular processes. This could be analogous to other benzamide derivatives that have been shown to inhibit tubulin polymerization, leading to mitotic blockade and apoptosis. nih.gov Enzyme kinetic studies can also clarify the nature of target inhibition (e.g., competitive, non-competitive, or mixed-type), as demonstrated for certain acetylcholinesterase inhibitors. researchgate.net

Identification of Undiscovered Biological Targets

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in drugs with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nanobioletters.comnih.gov This suggests that Benzamide, N-(phenoxymethyl)- could interact with a variety of biological targets.

Future research should include broad-based screening to uncover novel activities. This can be achieved through:

High-Throughput Phenotypic Screening: Testing the compound against a diverse panel of human cancer cell lines, pathogenic bacteria, fungi, and parasites can identify potential therapeutic areas. nanobioletters.com

Target-Based Screening: Evaluating the compound's activity against panels of known drug targets, such as kinases, proteases, G-protein coupled receptors, and ion channels. Benzamide derivatives have shown activity against targets as diverse as the Smoothened (Smo) receptor in the Hedgehog signaling pathway and kinetoplast DNA in trypanosomatid parasites. nih.govnih.gov

The discovery of a novel, potent activity would be the first step toward developing Benzamide, N-(phenoxymethyl)- as a lead compound for a new therapeutic indication.

Development of Targeted Probes for Biological Studies

Beyond its direct therapeutic potential, Benzamide, N-(phenoxymethyl)- could serve as a scaffold for the development of chemical probes to study biological processes. By conjugating the core structure with reporter molecules such as fluorophores, biotin, or photo-affinity labels, researchers can create tools for target identification and validation.

A notable example is the development of N,O-coordinated organo-difluoroboron probes derived from benzamides for the near-infrared (NIR) imaging of β-Amyloid plaques and Tau tangles, which are key biomarkers for Alzheimer's disease. nih.gov These probes exhibited high affinity and specificity for their targets in brain tissue. nih.gov Similarly, by incorporating a suitable fluorophore into the Benzamide, N-(phenoxymethyl)- structure, it could potentially be converted into a fluorescent probe to visualize its subcellular localization or to quantify its interaction with a specific protein target in living cells.

Preclinical Efficacy Studies in Relevant Disease Models

Following successful lead optimization and demonstration of a clear mechanism of action, the most promising analogues of Benzamide, N-(phenoxymethyl)- would need to be evaluated in preclinical disease models. The choice of model would be dictated by the identified biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and hazard mitigation strategies for synthesizing N-(phenoxymethyl)benzamide derivatives?

- Methodological Answer : Prior to synthesis, conduct a detailed hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). For example, evaluate risks associated with reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid, which may decompose under heat or release toxic gases. Use fume hoods, personal protective equipment (PPE), and implement waste disposal protocols compliant with local regulations. Mutagenicity testing (e.g., Ames II) is advised for analogs, as some anomeric amides exhibit mutagenic properties .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of N-(phenoxymethyl)benzamide derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C) and IR spectroscopy to verify functional groups and substitution patterns. For crystallographic validation, use single-crystal X-ray diffraction with SHELXL for refinement . Pair this with software like ORTEP-3 or WinGX for graphical representation and validation of bond lengths/angles . Cross-reference experimental data with computational models (e.g., DFT) to resolve ambiguities in electron density maps.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for novel N-(phenoxymethyl)benzamide polymorphs?

- Methodological Answer : When structural inconsistencies arise (e.g., divergent unit cell parameters), employ high-resolution synchrotron data to improve signal-to-noise ratios. Use SHELXD for phase determination and SHELXE for density modification in challenging cases . Validate results against alternative programs (e.g., Olex2) and apply Hirshfeld surface analysis to assess intermolecular interactions. Document thermal displacement parameters (ADPs) to identify dynamic disorder .

Q. What experimental strategies optimize reaction yields in the synthesis of fluorinated N-(phenoxymethyl)benzamide analogs?

- Methodological Answer : For fluorinated derivatives (e.g., 2,6-difluoro variants), optimize electrophilic aromatic substitution using sodium pivalate as a base to enhance regioselectivity . Monitor reaction progress via TLC or in-situ IR. If yields plateau, employ microwave-assisted synthesis to reduce side reactions. Purify via column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of N-(phenoxymethyl)benzamide derivatives?

- Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., varying phenoxy groups or fluorination patterns). Assess bioactivity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or receptor-binding studies. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For in vitro validation, employ cell-based assays (e.g., NF-κB inhibition) and compare IC₅₀ values across analogs .

Q. What methodologies address discrepancies in mutagenicity data for benzamide derivatives?

- Methodological Answer : If Ames test results conflict with computational toxicity predictions (e.g., QSAR models), conduct follow-up assays like micronucleus tests or Comet assays to assess DNA damage. Cross-reference with metabolic activation studies (S9 liver homogenate) to evaluate pro-mutagenic potential. For ambiguous cases, use structural analogs (e.g., benzyl chloride) as positive controls to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.